

# Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the effects of **cinacalcet** on cardiovascular outcomes in patients with secondary hyperparathyroidism (SHPT) and chronic kidney disease (CKD). The data presented is compiled from major randomized controlled trials (RCTs) and subsequent meta-analyses, offering a comparative overview for research and development purposes.

#### **Executive Summary**

Cinacalcet, a calcimimetic agent, effectively lowers parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT on dialysis. Its role in improving cardiovascular outcomes, however, remains a subject of extensive research and debate. The landmark Evaluation of Cinacalcet HCl Therapy to Lower Cardiovascular Events (EVOLVE) trial, along with several meta-analyses, has provided valuable insights into this topic. While a definitive, statistically significant reduction in the primary composite cardiovascular endpoints was not consistently demonstrated in the intention-to-treat analyses of the EVOLVE trial, post-hoc analyses and some meta-analyses suggest potential benefits, particularly in reducing non-atherosclerotic cardiovascular events and in specific patient subgroups.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from meta-analyses and the pivotal EVOLVE trial, comparing the effects of **cinacalcet** with placebo or standard care on major



cardiovascular outcomes.

Table 1: Meta-Analysis of Cinacalcet on All-Cause and Cardiovascular Mortality



Meta- Analysis/Study	Number of Patients	Outcome	Relative Risk (RR) / Hazard Ratio (HR) (95% CI)	Conclusion
Various Meta- Analyses				
Zhang et al. (2019)	38,219	All-Cause Mortality	0.91 (0.89 - 0.94)	Cinacalcet may reduce all-cause mortality.[1][2]
Cardiovascular Mortality	0.92 (0.89 - 0.95)	Cinacalcet may reduce cardiovascular mortality.[1][2]		
Palmer et al. (2013)	7,446	All-Cause Mortality	0.97 (0.89 - 1.05)	Little or no effect on all-cause mortality.[3]
Cardiovascular Mortality	0.67 (0.16 - 2.87)	Imprecise effect on cardiovascular mortality.[3]		
Hou et al. (2018)	8,481	All-Cause Mortality	0.97 (0.89 - 1.05)	Did not reduce all-cause mortality.[4][5]
Cardiovascular Mortality	0.95 (0.83 - 1.07)	Did not reduce cardiovascular mortality.[4][5]		
EVOLVE Trial (Unadjusted)	3,883	All-Cause Mortality or MACE	0.93 (0.85 - 1.02)	No significant reduction.[6]
EVOLVE Trial (Adjusted)	3,883	All-Cause Mortality or MACE	0.88 (0.79 - 0.97)	Nominally significant reduction.[6]



Table 2: EVOLVE Trial - Key Cardiovascular Endpoints (Intention-to-Treat Analysis)

Endpoint	Cinacalcet Group (N=1948)	Placebo Group (N=1935)	Hazard Ratio (95% CI)
Primary Composite Endpoint	938 (48.2%)	952 (49.2%)	0.93 (0.85 - 1.02)
(All-cause mortality, MI, hospitalization for unstable angina, heart failure, or peripheral vascular event)			
All-Cause Mortality	797 (40.9%)	834 (43.1%)	0.94 (0.85 - 1.04)
Cardiovascular Mortality	453 (23.3%)	482 (24.9%)	0.92 (0.81 - 1.04)
Myocardial Infarction	131 (6.7%)	155 (8.0%)	0.83 (0.66 - 1.05)
Hospitalization for Unstable Angina	53 (2.7%)	62 (3.2%)	0.85 (0.59 - 1.22)
Heart Failure	188 (9.7%)	221 (11.4%)	0.83 (0.68 - 1.01)
Peripheral Vascular Event	179 (9.2%)	178 (9.2%)	1.00 (0.81 - 1.23)
Sudden Death	137 (7.0%)	171 (8.8%)	0.79 (0.63 - 0.99)

### **Experimental Protocols**

The methodologies of the key randomized controlled trials included in the meta-analyses are crucial for interpreting the results. The protocols for the EVOLVE and ADVANCE trials are detailed below as representative examples.

## EVOLVE (Evaluation of Cinacalcet HCl Therapy to Lower Cardiovascular Events) Trial

• Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]



- Patient Population: 3,883 hemodialysis patients with moderate to severe secondary hyperparathyroidism (intact PTH ≥ 300 pg/mL).[7]
- Inclusion Criteria: Patients aged 18 years or older receiving hemodialysis for at least 3 months.
- Exclusion Criteria: Recent cardiovascular events (myocardial infarction, unstable angina, stroke, or peripheral vascular disease event within 3 months), planned parathyroidectomy, or previous treatment with cinacalcet.
- Intervention:
  - Cinacalcet Group: Oral cinacalcet, with the dose titrated from 30 mg to 180 mg once daily to achieve a target PTH level.
  - Placebo Group: Matched placebo, with sham dose titrations.
- Standard Care: All patients were eligible to receive standard of care, including phosphate binders and vitamin D sterols, at the discretion of their treating physician.
- Primary Endpoint: A composite of time to all-cause mortality or the first non-fatal cardiovascular event (myocardial infarction, hospitalization for unstable angina, heart failure, or a peripheral vascular event).[8]
- Secondary Endpoints: Included individual components of the primary endpoint, cardiovascular mortality, and parathyroidectomy.

# ADVANCE (A Randomized Study to Evaluate the Effects of Cinacalcet plus Low-Dose Vitamin D on Vascular Calcification in Subjects with CKD Receiving Hemodialysis) Trial

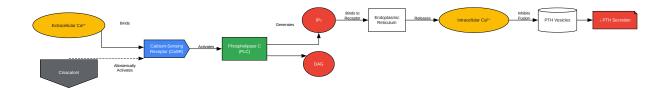
- Study Design: A multinational, multicenter, randomized, open-label study.[9][10]
- Patient Population: 360 adult hemodialysis patients with moderate to severe secondary hyperparathyroidism (iPTH >300 pg/mL or bio-intact PTH >160 pg/mL) and a baseline



coronary artery calcification (CAC) score of ≥30.[9][10]

- Intervention:
  - Cinacalcet Group: Cinacalcet (30-180 mg/day) plus low-dose active vitamin D.[9][10]
  - Control Group: Flexible dosing of active vitamin D alone.[9][10]
- Primary Endpoint: Percentage change in CAC score from baseline to week 52, as assessed by cardiac computed tomography.[9][10]
- Key Feature: This trial focused on a surrogate endpoint (vascular calcification) rather than clinical cardiovascular events.[11][12]

## Mandatory Visualizations Signaling Pathway of Cinacalcet

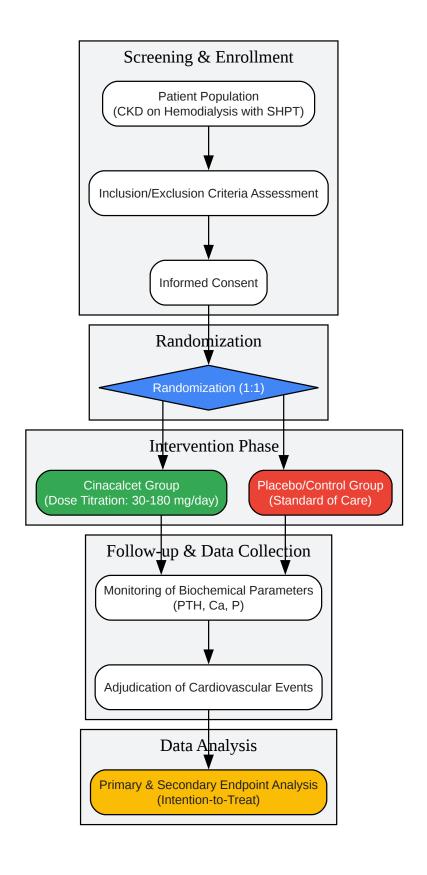


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Caption: Cinacalcet's mechanism of action on the parathyroid gland.

#### **Experimental Workflow of a Typical Cinacalcet RCT**



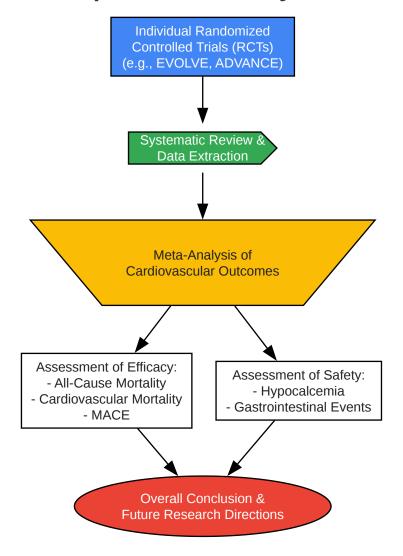


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Caption: A generalized workflow for a randomized controlled trial of cinacalcet.



#### **Logical Relationship of Evidence Synthesis**



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Caption: The process of evidence synthesis for **cinacalcet**'s cardiovascular effects.

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#### Validation & Comparative





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